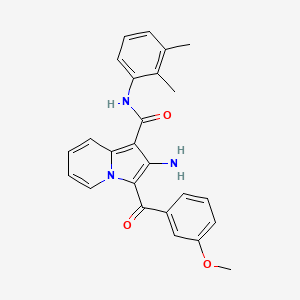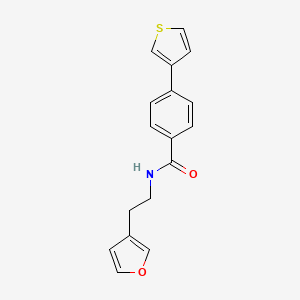![molecular formula C15H23ClN2O3 B2470131 Clorhidrato de 4-(aminometil)-1-[2-(3,4-dimetoxi fenil)etil]pirrolidin-2-ona CAS No. 1266689-99-9](/img/structure/B2470131.png)
Clorhidrato de 4-(aminometil)-1-[2-(3,4-dimetoxi fenil)etil]pirrolidin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride is a useful research compound. Its molecular formula is C15H23ClN2O3 and its molecular weight is 314.81. The purity is usually 95%.
BenchChem offers high-quality 4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Agente saborizante: El compuesto se utiliza como agente saborizante en la industria alimentaria. Su aroma sabroso y a carne lo hace adecuado para realzar el sabor de ciertos productos alimenticios .
- Actividad antiulcerosa: Un derivado acílico de este compuesto, Clorhidrato de N-[2-(3,4-dimetoxi fenil)etil]-2-fenilaminoacetamida, ha demostrado una actividad antiulcerosa significativa en estudios con animales. Los investigadores han explorado su eficacia en la prevención de la ulceración gástrica inducida por estrés de inmersión en agua en ratas .
Industria de sabor y fragancia
Investigación biomédica
Mecanismo De Acción
Target of Action
It is known that similar compounds have shown significant antiulcer activity . Therefore, it can be inferred that the compound might interact with targets involved in gastric ulceration.
Mode of Action
It is known that similar compounds prevent water-immersion stress-induced gastric ulceration when given intraperitoneally to rats . This suggests that the compound might interact with its targets to modulate stress responses and prevent ulceration.
Biochemical Pathways
Given its antiulcer activity, it can be inferred that the compound might affect pathways related to stress response and gastric ulceration .
Pharmacokinetics
It is known that similar compounds have potent antiulcer activities at oral doses of 50-400 mg/kg . This suggests that the compound has good bioavailability and is effectively distributed and metabolized in the body.
Result of Action
It is known that similar compounds have significant antiulcer activity . This suggests that the compound might have a protective effect on the gastric mucosa and prevent ulceration.
Action Environment
It is known that similar compounds have potent antiulcer activities when administered orally . This suggests that the compound is stable and effective in the gastrointestinal environment.
Propiedades
IUPAC Name |
4-(aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c1-19-13-4-3-11(7-14(13)20-2)5-6-17-10-12(9-16)8-15(17)18;/h3-4,7,12H,5-6,8-10,16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWVMANJDFPQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC(CC2=O)CN)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B2470049.png)
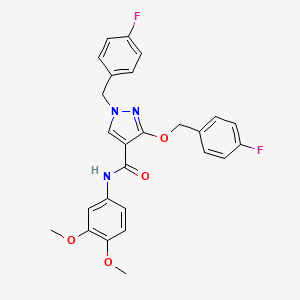
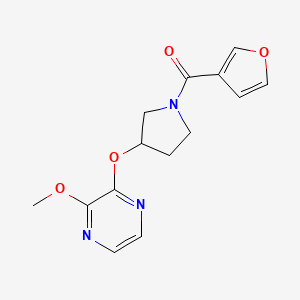
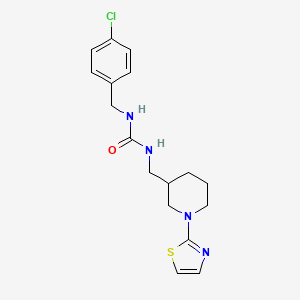
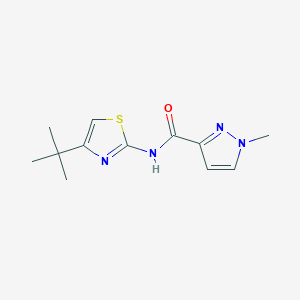
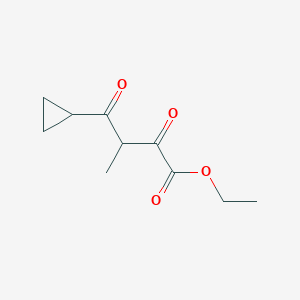
![(3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2470060.png)
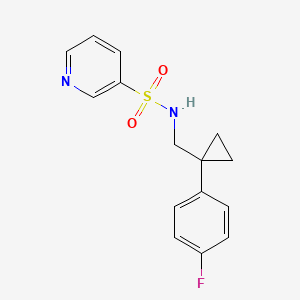

![Methyl 2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B2470063.png)
![2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B2470065.png)
